

(R)-1-Methylpiperidin-3-amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-1-methylpiperidin-3-amine

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Introduction: **(R)-1-methylpiperidin-3-amine** is a chiral synthetic amine of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in a multitude of approved pharmaceuticals, valued for its favorable physicochemical properties and its capacity to interact with a wide array of biological targets.^{[1][2]} This technical guide provides an in-depth overview of the molecule's properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Physicochemical Properties

(R)-1-methylpiperidin-3-amine is a liquid at room temperature, characterized by the following properties. A comprehensive summary of its key quantitative data is presented in Table 1.

Property	Value	Source
Molecular Weight	114.19 g/mol	[3][4][5][6][7]
Molecular Formula	C6H14N2	[3][5][6][7]
CAS Number	1001353-92-9	[3][5][6]
Boiling Point	136.5 ± 8.0 °C at 760 mmHg	[6]
Density	0.912 ± 0.06 g/cm ³	[5]
Solubility	Freely soluble (303 g/L at 25 °C)	[5]
IUPAC Name	(3R)-1-methylpiperidin-3-amine	[3]

Synthesis of (R)-1-Methylpiperidin-3-amine

A common and effective method for the synthesis of **(R)-1-methylpiperidin-3-amine** involves a two-step process starting from the commercially available (R)-tert-butyl piperidin-3-ylcarbamate. This process includes a reductive amination to introduce the methyl group onto the piperidine nitrogen, followed by the removal of the Boc protecting group from the amine at the 3-position.

Experimental Protocol

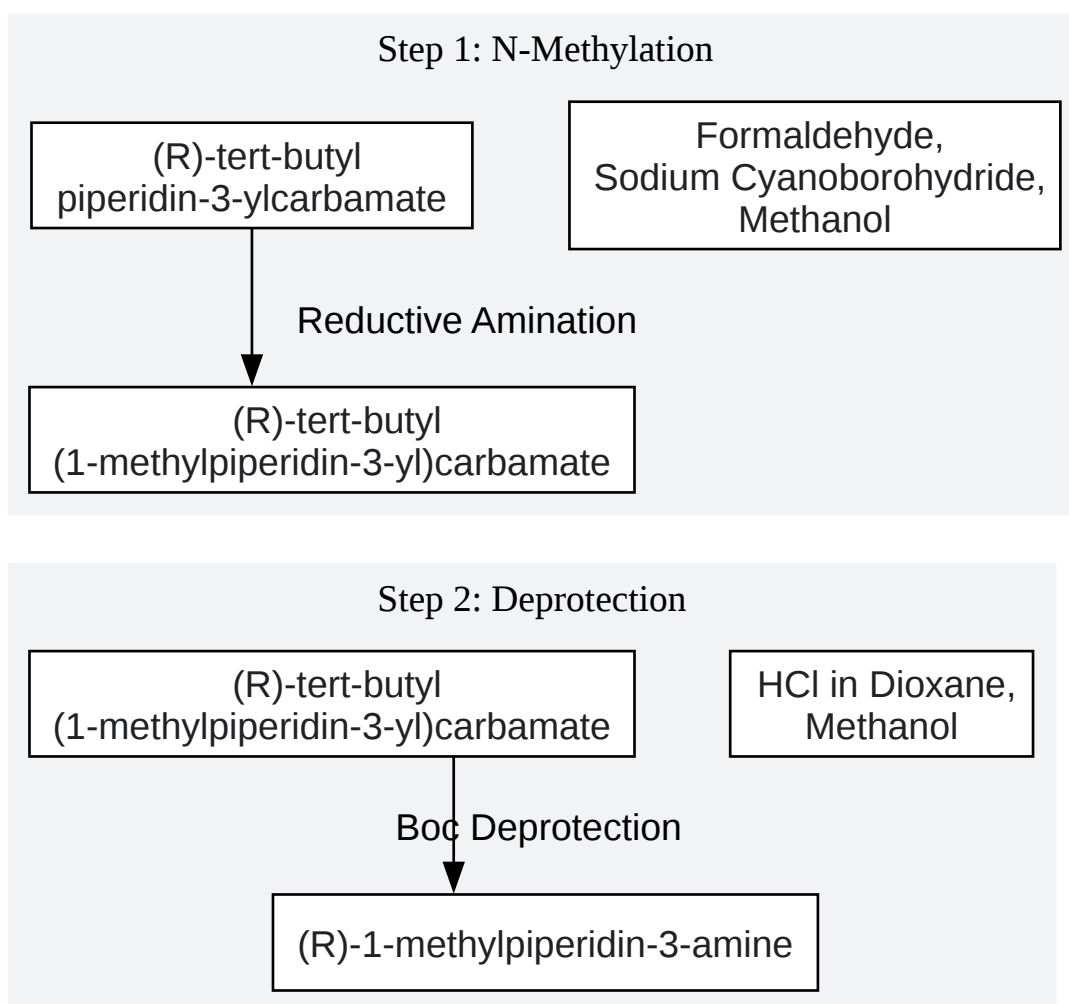
Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

- In a suitable reaction vessel, a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) is prepared.
- The mixture is cooled to 0°C.
- Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture.[4]
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction mixture is then concentrated under reduced pressure (in vacuo).

- The resulting residue is dissolved in a mixture of ethyl acetate and water.
- The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
- The solvent is removed from the organic layer by vacuum concentration to yield the N-methylated intermediate as an oil, which can be used in the subsequent step without further purification.^[4]

Step 2: Synthesis of **(R)-1-methylpiperidin-3-amine** (Final Product)

- The crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step is dissolved in methanol (60 mL).
- A 4N solution of hydrochloric acid in dioxane (10 mL) is added to the methanolic solution.^[4]
- The reaction mixture is stirred at room temperature for 6 hours.
- Following the reaction, the mixture is concentrated under reduced pressure.
- The resulting residue is triturated with ether.
- The precipitate that forms is collected by filtration and washed with ice-cold methanol to give **(R)-1-methylpiperidin-3-amine** as a solid.^[4]



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Synthesis workflow for **(R)-1-methylpiperidin-3-amine**.

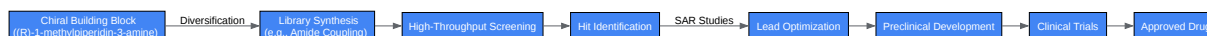
Applications in Drug Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, and **(R)-1-methylpiperidin-3-amine** serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents.^{[1][2]} Chiral amines, in particular, are crucial for creating stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects.

While specific drugs directly incorporating **(R)-1-methylpiperidin-3-amine** are not prominently detailed in publicly available literature, its structural motifs are found in a variety of therapeutic agents. For instance, the closely related 3-aminopiperidine core is a key component in

dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[8] These inhibitors function by blocking the DPP-IV enzyme, which in turn prolongs the action of incretin hormones that regulate blood sugar levels.

The logical progression of utilizing a building block like **(R)-1-methylpiperidin-3-amine** in a drug discovery program is illustrated in the following diagram.



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Logical workflow in a drug discovery program.

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